N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide

Description

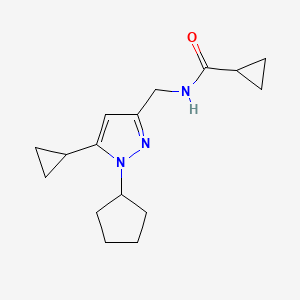

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a pyrazole-based carboxamide derivative characterized by a bicyclic substitution pattern. The core structure consists of a pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 5-position with a cyclopropyl moiety. A cyclopropanecarboxamide group is attached via a methylene bridge (-CH2-) to the pyrazole’s 3-position. This compound’s structural complexity arises from the incorporation of two strained cyclopropane rings and a cyclopentyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(12-7-8-12)17-10-13-9-15(11-5-6-11)19(18-13)14-3-1-2-4-14/h9,11-12,14H,1-8,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVNZCZURHIYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of cyclopentyl and cyclopropyl groups attached to a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 344.4 g/mol. The structural complexity contributes to its diverse biological activities.

This compound exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Proinflammatory Cytokines : The compound has been shown to downregulate key proinflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.

- NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a transcription factor that plays a significant role in regulating immune response and inflammation.

- Interaction with Enzymatic Pathways : Preliminary studies suggest that the compound may interact with various enzymes involved in inflammatory pathways, potentially serving as a kinase inhibitor.

Anti-inflammatory Properties

Research indicates that this compound possesses notable anti-inflammatory properties. Key findings include:

- Reduction of Edema : In vivo studies demonstrated significant reduction in edema formation, indicating effective anti-inflammatory action.

- Leukocyte Migration Inhibition : The compound also reduces leukocyte migration to sites of inflammation, further supporting its anti-inflammatory potential.

Case Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their pharmacological potential:

These case studies emphasize the relevance of structural analogs in understanding the biological activity and therapeutic potential of this compound.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyrazole Ring : Utilizing cyclization reactions to create the pyrazole framework.

- Coupling Reactions : Employing techniques such as Suzuki–Miyaura coupling for attaching cycloalkane groups.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Families

describes a series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p). Key comparisons include:

| Compound | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|---|

| 3a | R1=Ph, R2=Ph, R3=Me | 403.1 | 68 | 133–135 | Aryl substituents, moderate yield |

| 3b | R1=4-Cl-Ph, R2=Ph, R3=Me | 437.1 | 68 | 171–172 | Chlorinated aryl, higher melting point |

| 3c | R1=Ph, R2=4-Me-Ph, R3=Me | 417.1 | 62 | 123–125 | Methylphenyl, lower melting point |

| Target Compound | R1=Cyclopentyl, R2=Cyclopropyl | ~317.4* | N/A | N/A | Aliphatic substituents, dual cyclopropane motifs |

Calculated molecular weight based on formula.

- Substituent Effects: Unlike 3a–3p, which feature aromatic substituents, the target compound employs aliphatic cyclopentyl and cyclopropyl groups. The dual cyclopropane rings introduce steric strain, which may enhance reactivity or influence binding in biological systems .

- Synthesis : While 3a–3p were synthesized via EDCI/HOBt-mediated coupling, the target compound’s aliphatic substituents may require alternative strategies for regioselective cyclopropane introduction.

Cyclopropanecarboxamide Derivatives

- N-(Thiazol-2-yl)cyclopropanecarboxamide (): This compound replaces the pyrazole core with a thiazole ring. The cyclopropanecarboxamide moiety is retained, but the thiazole’s sulfur atom may confer distinct electronic properties. Reported fungicidal activity suggests carboxamide derivatives can target biological pathways, though the target compound’s activity remains uncharacterized .

- N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide (): Patented for CFTR-mediated diseases, this derivative substitutes the pyrazole with a pyridine-sulfonyl group. The sulfonyl linkage enhances polarity, contrasting with the target compound’s hydrophobic cyclopentyl group .

Pyrazole-Based Carboximidamides

describes N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide , which shares a pyrazole core and cyclopropyl group but replaces the carboxamide with a carboximidamide. The imine group (C=NH) may increase hydrogen-bonding capacity compared to the target compound’s amide group, affecting molecular recognition .

Research Findings and Implications

- Synthetic Challenges : The target compound’s aliphatic substituents may complicate synthesis compared to aryl-substituted analogs in . Cyclopropane installation often requires specialized reagents (e.g., Simmons-Smith conditions) or transition-metal catalysis.

- Physicochemical Properties : The cyclopentyl group could improve lipid solubility compared to aromatic analogs, enhancing membrane permeability. Conversely, the cyclopropane rings might reduce metabolic stability due to ring strain.

- Molecular modeling tools like Multiwfn () or crystallographic software (SHELX, ) could elucidate its interaction with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core .

- Step 2 : Functionalization of the pyrazole via alkylation or nucleophilic substitution to introduce cyclopentyl and cyclopropyl groups.

- Step 3 : Coupling the pyrazole intermediate with cyclopropanecarboxamide using coupling agents like EDCI/HOBt in DMF .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 0.5–1.5 ppm) and pyrazole aromatic protons (δ 6.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) for assigning connectivity between the pyrazole, cyclopentyl, and carboxamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

- X-ray Crystallography (if crystalline): Determines bond lengths/angles in the cyclopropane and pyrazole rings .

Q. How can researchers screen the compound for preliminary biological activity?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases using fluorescence/colorimetric substrates .

- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, HepG2) to assess cytotoxicity .

- Data validation : Triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with modified cyclopropane or pyrazole substituents?

- Key parameters :

- Solvent polarity : DMF or THF for polar intermediates; toluene for hydrophobic cyclopropane coupling .

- Catalyst screening : Pd(OAc)₂ for cross-coupling reactions; TEMPO for oxidation steps .

- Temperature : 80–100°C for cyclocondensation; room temperature for carboxamide coupling .

- Case study : Substituting cyclopentyl with isopropyl reduced steric hindrance, improving yield from 62% to 78% .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

- Approach :

- Substituent variation : Compare analogs with fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups on the pyrazole .

- Bioisosteric replacement : Replace cyclopropane with oxetane to enhance metabolic stability .

- Example : A 4-fluorophenyl analog showed 10× higher kinase inhibition (IC₅₀ = 0.8 μM) than the parent compound due to improved target binding .

Q. What computational tools predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets in kinases using PyMOL visualization .

- ADMET prediction (SwissADME) : Estimates logP (2.1 ± 0.3), suggesting moderate blood-brain barrier permeability .

- Molecular dynamics (GROMACS) : Simulates stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address discrepancies in solubility or stability data across studies?

- Troubleshooting :

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) to improve aqueous solubility .

- Stability : Conduct forced degradation studies under acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions .

- Validation : HPLC-PDA to monitor degradation products; LC-MS to identify hydrolyzed byproducts .

Q. What experimental designs validate metabolic stability in hepatic microsomes?

- Protocol :

- Incubate compound (1–10 μM) with human liver microsomes (0.5 mg/mL) and NADPH for 60 min .

- Quench with acetonitrile; analyze parent compound depletion via LC-MS/MS .

- Data interpretation : Half-life (t₁/₂) >60 min indicates favorable metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.